![molecular formula C20H23NO4 B4649729 N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4649729.png)
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPB is a small molecule that acts as a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression.
Scientific Research Applications
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have potential applications in medical research, particularly in the field of cancer. BRD4 is overexpressed in many types of cancer, and its inhibition by N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-proliferative effects in cancer cells. N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Mechanism of Action
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a selective inhibitor of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in regulating gene expression by binding to acetylated histones, which are involved in chromatin remodeling. BRD4 is involved in regulating the expression of genes that are important for cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-proliferative effects in cancer cells by inhibiting BRD4-mediated transcription of genes involved in cell proliferation and survival. N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases by inhibiting the expression of pro-inflammatory genes.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its selectivity for BRD4, which reduces the likelihood of off-target effects. N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is also a small molecule, which makes it easier to deliver to cells and tissues. One limitation of N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition of BRD4.
Future Directions
Future research on N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide could focus on improving its potency and selectivity for BRD4, as well as exploring its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, as well as its potential for use in combination with other cancer therapies.
properties
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-23-16-10-4-3-8-15(16)9-7-13-21-20(22)19-14-24-17-11-5-6-12-18(17)25-19/h3-6,8,10-12,19H,2,7,9,13-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZBWAFMUDUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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